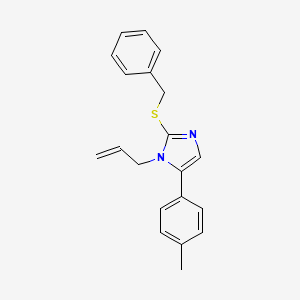
1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H20N2S and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2S. The compound features a five-membered ring containing two nitrogen atoms, with various functional groups that enhance its reactivity and biological potential. The presence of the allyl, benzylthio, and p-tolyl groups contributes to the compound's unique chemical properties.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of key enzymes responsible for bacterial cell wall synthesis. In vitro studies have shown promising results against various microbial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate that it can inhibit cell proliferation significantly. For instance, similar compounds have shown IC50 values ranging from 0.37 µM to 7.91 µM against different cancer cell lines, indicating strong anticancer potential . Flow cytometry analysis has revealed that these compounds induce apoptosis in cancer cells, blocking cell cycle progression at specific phases.
The biological activity of this compound may involve:
- Enzyme Inhibition: Interacting with enzymes critical for microbial survival.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of specific signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other imidazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole | Lacks allyl group | Moderate anticancer activity |
| 2-(Benzylthio)-1H-imidazole | Simpler structure | Lower reactivity and activity |
| 5-(p-Tolyl)-1H-imidazole | Lacks benzyl and benzylthio groups | Different stability and activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of imidazole derivatives in drug development:
- A study demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity against HeLa cells compared to traditional chemotherapeutics like sorafenib .
- Another investigation focused on the synthesis and evaluation of various substituted imidazoles for their antiproliferative activities against multiple cancer types .
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-13-22-19(18-11-9-16(2)10-12-18)14-21-20(22)23-15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHUHKOXFSPWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














